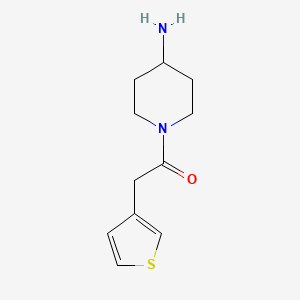

1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one

Description

Propriétés

IUPAC Name |

1-(4-aminopiperidin-1-yl)-2-thiophen-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c12-10-1-4-13(5-2-10)11(14)7-9-3-6-15-8-9/h3,6,8,10H,1-2,4-5,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPZPZYUZZEWIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)CC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one, a compound with the molecular formula CHNOS and a molecular weight of 224.32 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological potential, focusing on its anticancer, neuroprotective, and antimicrobial properties.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 224.32 g/mol |

| Purity | Min. 95% |

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit promising anticancer properties. For instance, a study demonstrated that such compounds can induce apoptosis in cancer cells, specifically in FaDu hypopharyngeal tumor cells. The mechanism involves the activation of apoptotic pathways and the inhibition of cell proliferation .

Case Study:

A specific derivative showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. The structural modifications introduced in the piperidine ring were found to significantly affect the biological activity, suggesting that further optimization could yield even more potent anticancer agents .

Neuroprotective Effects

The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It demonstrates inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning .

Research Findings:

A study indicated that compounds with a similar structural framework could enhance brain exposure and offer dual inhibition of cholinesterases, thereby improving cognitive function in models of Alzheimer's disease. The incorporation of piperidine moieties was critical for achieving these effects .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens. Preliminary results suggest effective inhibition against Gram-positive bacteria and certain fungi.

Table: Antimicrobial Efficacy

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Weak inhibition |

| Candida albicans | Significant inhibition |

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Anticancer : Induction of apoptosis through mitochondrial pathways.

- Neuroprotection : Inhibition of cholinesterase enzymes leading to increased acetylcholine levels.

- Antimicrobial : Disruption of microbial cell membranes and interference with metabolic processes.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations in Heterocyclic Amine Groups

Azetidine Analogs

Compounds such as 1-(3-Aminoazetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one (CAS: 1477675-40-3) and 1-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one (CAS: 1498780-38-3) replace the six-membered piperidine ring with a four-membered azetidine group . Key differences include:

- Molecular weight : Azetidine analogs (~195–200 g/mol) are lighter due to the smaller ring.

- Bioavailability : The compact azetidine may enhance membrane permeability but reduce hydrogen-bonding capacity compared to piperidine.

Morpholine Analogs

The morpholine derivative 1-[(2S)-2-methylmorpholin-4-yl]-2-(thiophen-3-yl)ethan-1-one (C₁₁H₁₅NO₂S, molecular weight ~241.31 g/mol) replaces the piperidine’s NH group with an oxygen atom . This modification:

- Increases polarity : The oxygen atom enhances solubility in polar solvents.

- Reduces basicity : Morpholine’s pKa is lower than piperidine, altering protonation states under physiological conditions.

Thiophene Position and Substituent Effects

Thiophen-2-yl vs. Thiophen-3-yl

Compounds like 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzoimidazo-triazol-4-yl)ethan-1-one () feature thiophen-2-yl groups, whereas the target compound has thiophen-3-yl. The positional isomerism impacts:

- Electronic distribution : Thiophen-3-yl may alter conjugation pathways and dipole moments.

- Steric interactions : 3-substitution could influence binding to aromatic receptors or enzymes.

Brominated Derivatives

2-Bromo-1-(thiophen-3-yl)ethan-1-one () replaces the aminopiperidine group with bromine. This substitution:

- Increases molecular weight (e.g., bromine adds ~80 g/mol).

- Enhances electrophilicity : Bromine’s electron-withdrawing nature may increase reactivity in nucleophilic substitutions.

Pharmacological and Physicochemical Properties

Solubility and Stability

Data Table: Key Structural and Physicochemical Comparisons

Méthodes De Préparation

General Synthetic Strategy

The synthesis of compounds structurally related to 1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one typically involves:

- Formation of the ethanone (acetyl) linker.

- Introduction of the 4-aminopiperidine moiety.

- Attachment of the thiophene ring at the 3-position.

This is often achieved through nucleophilic substitution, reductive amination, or coupling reactions involving appropriate precursors such as halogenated ethanones or aldehydes and amine derivatives.

Specific Preparation Methodologies

Preparation via Nucleophilic Substitution on Halogenated Ethanones

One common approach involves the reaction of 2-(thiophen-3-yl)acetyl chloride or a halogenated ethanone derivative with 4-aminopiperidine under controlled conditions to form the target ethanone compound.

- The 2-(thiophen-3-yl)acetyl chloride can be prepared by halogenation of 2-(thiophen-3-yl)acetic acid.

- Subsequent nucleophilic substitution with 4-aminopiperidine yields this compound.

This method benefits from straightforward reaction conditions and good yields, but requires careful handling of acyl chlorides.

Reductive Amination Route

Another synthetic route involves reductive amination of 2-(thiophen-3-yl)acetaldehyde with 4-aminopiperidine:

- 2-(Thiophen-3-yl)acetaldehyde is reacted with 4-aminopiperidine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- This forms the secondary amine linkage, followed by oxidation to introduce the ethanone group if necessary.

This method allows for mild reaction conditions and selective formation of the desired amine linkage.

Suzuki Coupling and Subsequent Functional Group Transformations

Based on literature involving thiophene-substituted compounds, Suzuki coupling reactions can be employed to introduce the thiophene ring onto a suitable ethanone or piperidine precursor:

- For example, a halogenated ethanone intermediate can undergo Suzuki coupling with a thiophene-3-yl boronic acid or ester.

- Subsequent deprotection or amination steps introduce the 4-aminopiperidine moiety.

This approach is versatile and allows for structural diversification but requires palladium catalysts and careful reaction optimization.

Detailed Procedure from Literature

A related synthesis pathway described in antiviral compound research involves several steps that can be adapted for this compound:

- Starting from 4,5-dibromothiophene-2-carbaldehyde, reduction and halogen exchange produce a reactive intermediate.

- Reaction with N-Boc-protected 4-aminopiperidine derivatives yields protected intermediates.

- Deprotection under acidic conditions liberates the free amine, affording the target compound.

This multi-step procedure ensures regioselective substitution and high purity of the final product.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution | 2-(Thiophen-3-yl)acetyl chloride + 4-aminopiperidine | Straightforward, good yields | Requires handling of acyl chlorides |

| Reductive amination | 2-(Thiophen-3-yl)acetaldehyde + 4-aminopiperidine + reducing agent | Mild conditions, selective | Requires aldehyde precursor |

| Suzuki coupling + deprotection | Halogenated ethanone + thiophene boronic acid + Pd catalyst + Boc protection/deprotection | Versatile, allows diversification | Multi-step, requires Pd catalyst |

Research Findings and Considerations

- The choice of synthetic route depends on available starting materials, desired purity, and scale.

- Protection and deprotection steps (e.g., Boc protection of amines) are commonly employed to improve selectivity and yield.

- Palladium-catalyzed cross-coupling reactions are effective for thiophene incorporation but require optimization to avoid side reactions.

- Formulation methods ensure compound solubility for biological assays, which is crucial for pharmacological studies.

Q & A

Q. What are the key synthetic strategies for preparing 1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including:

- Condensation reactions : Similar to methods used for thiophene-piperidine hybrids, such as KOH-mediated Claisen-Schmidt condensations in methanol under reflux (24 hours), followed by solvent removal and purification via silica gel chromatography .

- Protection of amine groups : The 4-aminopiperidine moiety may require protection (e.g., Boc groups) during synthesis to prevent undesired side reactions, with deprotection steps in acidic conditions .

- Inert atmosphere : Critical for reactions involving thiophene derivatives or amine intermediates to avoid oxidation or hydrolysis .

Q. Key Optimization Parameters :

| Parameter | Typical Range | Reference |

|---|---|---|

| Temperature | 0–80°C (dependent on step) | |

| Solvent | Methanol, DCM, THF | |

| Catalyst | KOH, NaOH, Pd/C | |

| Purification | Column chromatography (hexane/EtOAc) |

Q. How is the compound characterized, and what analytical techniques are essential for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm the integration of piperidine NH, thiophene protons, and ketone carbonyl signals. Discrepancies in coupling constants may indicate conformational isomerism .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNOS) with <5 ppm mass accuracy .

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm) and amine (N–H, ~3300 cm) functional groups .

- X-ray Crystallography : Resolves 3D conformation using SHELX programs, particularly for resolving ambiguities in stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structurally analogous compounds?

Variations in activity (e.g., receptor binding affinity or antimicrobial potency) often arise from:

- Substituent effects : Electron-withdrawing groups on the thiophene ring (e.g., Cl, F) may enhance bioactivity compared to methoxy or alkyl groups .

- Stereochemical factors : Piperidine ring puckering or axial/equatorial amine positioning can alter target interactions. Molecular docking studies paired with crystallographic data (SHELXL) are recommended .

- Assay conditions : Differences in cell lines, solvent (DMSO concentration), or incubation time may explain discrepancies. Standardize protocols using controls from .

Q. What methodologies are employed to study structure-activity relationships (SAR) for this compound?

- Analog synthesis : Systematic substitution of thiophene (e.g., 2- vs. 3-position) or piperidine (e.g., 4-amino vs. 4-methoxy) groups .

- Biological screening : Test against targets like GPCRs or enzymes (e.g., kinase inhibition assays), with IC values compared to reference compounds .

- Computational modeling : Density Functional Theory (DFT) to predict electronic properties and Molecular Dynamics (MD) simulations to assess binding stability .

Q. Example SAR Table :

| Substituent (R) | Activity (IC, nM) | Notes |

|---|---|---|

| 3-Thiophene | 120 ± 15 | Baseline |

| 2-Fluorothiophene | 45 ± 5 | Enhanced activity |

| 4-Methoxypiperidine | >500 | Reduced activity |

Q. How can researchers address low yields in the final synthetic steps?

Common issues and solutions include:

- Intermediate instability : Use low-temperature (-20°C) quenching for amine intermediates .

- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of piperidine to ketone precursor) .

- Scale-up challenges : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches .

Q. What strategies are recommended for in vivo pharmacokinetic studies of this compound?

- Metabolic stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes) .

- Bioavailability : Formulate with co-solvents (e.g., PEG 400) to enhance solubility, monitored via HPLC .

- Toxicity screening : Acute toxicity (OECD 423) and genotoxicity (Ames test) protocols ensure safety profiles align with .

Q. How can spectral data ambiguities (e.g., overlapping NMR peaks) be resolved?

- 2D NMR techniques : Use HSQC and HMBC to assign quaternary carbons and resolve piperidine-thiophene coupling .

- Dynamic NMR : Variable-temperature H NMR to study conformational exchange in the piperidine ring .

- Comparative analysis : Cross-reference with spectra of simpler analogs (e.g., for ethylamino-thiophene derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.